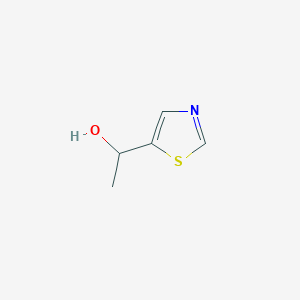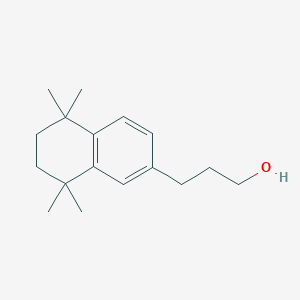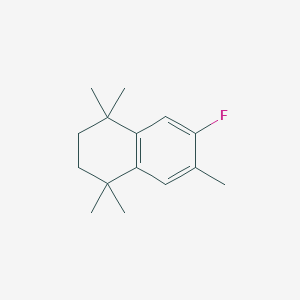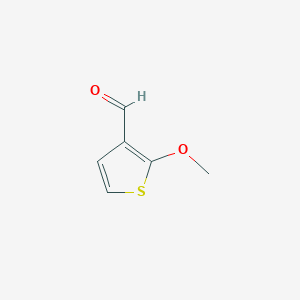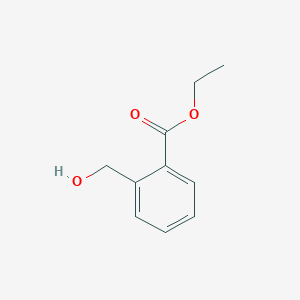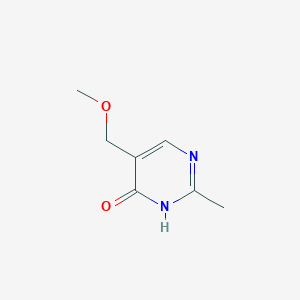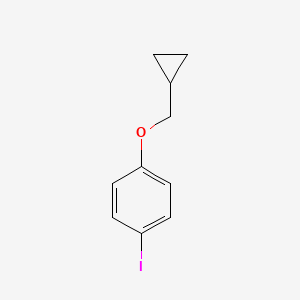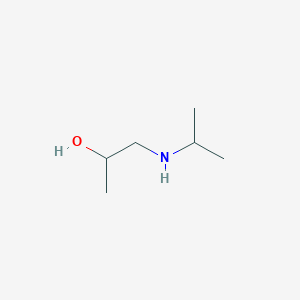
1-(Propan-2-ylamino)propan-2-ol
Vue d'ensemble
Description
“1-(Propan-2-ylamino)propan-2-ol” is a compound with the molecular formula C6H15NO . It has a molecular weight of 117.19 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H15NO/c1-5(2)7-4-6(3)8/h5-8H,4H2,1-3H3 . The compound has a rotatable bond count of 3 . The compound is canonicalized .Physical and Chemical Properties Analysis
The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 32.3 Ų . The compound has a heavy atom count of 8 .Applications De Recherche Scientifique
Superconducting Materials
1-(Propan-2-ylamino)propan-2-ol has been utilized in the development of a new chemical precursor system for the YBa2Cu3O7–x(1–2–3) superconductor. This system involves acetic acid and 1,3-bis(dimethylamino)propan-2-ol (bdmapH), leading to the isolation and characterization of a polynuclear copper(II) complex with a two-dimensional network linked by hydrogen bonds (Wang, Smith, Pang, & Wagner, 1992).
Corrosion Inhibition
Tertiary amines, including compounds in the series of 1,3-di-amino-propan-2-ol, have been synthesized and investigated for their ability to inhibit carbon steel corrosion. These compounds were found to retard the anodic dissolution of iron by forming a protective layer on the metal surface. They demonstrated anodic inhibition under thin electrolyte layers, with certain compounds showing promising inhibition efficiencies (Gao, Liang, & Wang, 2007).
Photophysical Probes
Research on the photophysical behavior of probes like acrylodan and prodan in various solvents, including alcohols like propan-2-ol, has been conducted. These probes, used in biological systems, show properties governed by specific and general effects of the solvent. This study contributes to a better understanding of their emission properties in different solvent environments (Moreno Cerezo et al., 2001).
Quantification in Biological Samples
This compound has been quantified in biological samples using a simple, rapid, and economical method. This process involves reverse-phase high-performance liquid chromatography and has been validated for specificity, linearity, accuracy, precision, and limits of detection and quantification. It plays a significant role in the analysis of biological samples for this compound (Ferreira et al., 2017).
Transfer Hydrogenation
This compound has been used in the study of transfer hydrogenation of imines to amines, catalyzed by ruthenium complexes. The research demonstrated high efficiency and excellent yields, offering insights into reaction mechanisms and isomerization processes in the presence of different substituents (Samec & Bäckvall, 2002).
Biodiesel Production
In the field of renewable energy, propan-2-ol has been used as an acyl acceptor in the lipase-catalyzed preparation of biodiesel from vegetable oils. This method has shown high conversion rates, demonstrating its potential as a sustainable approach to biodiesel production (Modi, Reddy, Rao, & Prasad, 2006).
Mécanisme D'action
Target of Action
The primary target of 1-(Propan-2-ylamino)propan-2-ol is the beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the ‘fight or flight’ response. They are found in various tissues throughout the body, including the heart, lungs, and blood vessels.
Propriétés
IUPAC Name |
1-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)7-4-6(3)8/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFDZDMIFOFNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


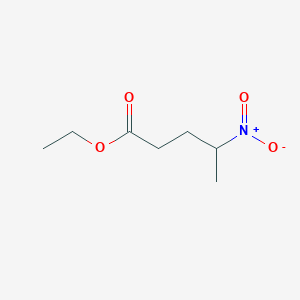
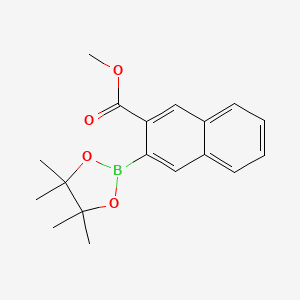
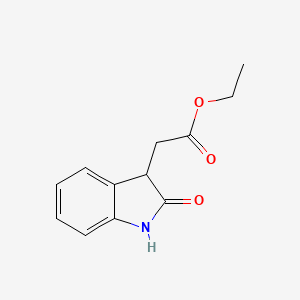
![[Bis(trimethylsilyl)]selenide](/img/structure/B3136087.png)


![4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3136103.png)
